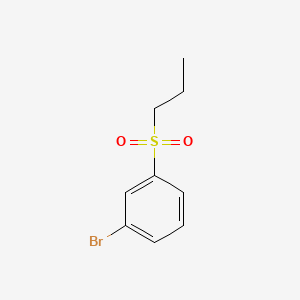

1-Bromo-3-(propylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWLMTKGJQIASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717790 | |

| Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-83-7 | |

| Record name | 1-Bromo-3-(propylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-(propylsulfonyl)benzene physical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(propylsulfonyl)benzene

Introduction

This compound is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and material science. Its bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and an electron-withdrawing propylsulfonyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The bromine atom serves as a strategic handle for introducing diverse substituents via palladium-catalyzed reactions, while the sulfonyl group modulates the electronic properties of the aromatic ring, influencing its reactivity and the physiological properties of its derivatives.[1]

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the scarcity of experimentally determined data in public literature, this document synthesizes available information with theoretical predictions and standardized methodologies for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective handling, application, and analysis of this compound.

Compound Identification and Molecular Structure

A precise understanding of the compound's identity is the foundation of any scientific investigation. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 153435-83-7 | [2][3] |

| Molecular Formula | C₉H₁₁BrO₂S | [3] |

| Molecular Weight | 263.15 g/mol | [3] |

| Canonical SMILES | CCCS(=O)(=O)C1=CC(=CC=C1)Br | N/A |

| InChI Key | UXRJRIQISYPAEG-UHFFFAOYSA-N | N/A |

Molecular Structure:

Physicochemical Properties: A Survey of Available Data

A thorough review of scientific literature and chemical supplier databases reveals that many of the fundamental physical properties of this compound have not been experimentally determined and reported. The available data, primarily from safety data sheets, is summarized here.

| Property | Value | Notes |

| Physical State | Not available | Likely a solid at room temperature, similar to related compounds.[4] |

| Color | Not available | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Not available | [2] Expected to have low solubility in water and good solubility in organic solvents like chloroform, and methanol.[5] |

| Vapor Pressure | Not available | [2] |

Theoretical Insights and Comparative Analysis

In the absence of experimental data, computational methods and comparison with analogous structures can provide valuable estimations.

-

Computational Predictions: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular geometry and properties.[1] For this compound, DFT calculations could provide optimized geometry, bond lengths, and angles, offering insights into its stability and reactivity.[1]

-

Comparative Data: The related compound, 1-Bromo-3-(cyclopropylsulfonyl)benzene (CAS 19433-09-1), has a predicted boiling point of 404.5±37.0 °C and a predicted density of 1.666±0.06 g/cm³.[4] While not directly transferable, these values suggest that this compound is a high-boiling, dense substance, which is expected given its molecular weight and the polar sulfonyl group.

Predictive Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

-

Aromatic Region (δ 7.5-8.2 ppm): The benzene ring will show four distinct signals. The two substituents (Br and SO₂Pr) are meta-directing, leading to a complex splitting pattern. We can expect a singlet-like signal for the proton between the two groups, and three other signals in the aromatic region, likely multiplets.

-

Propyl Chain (δ 1.0-3.4 ppm):

-

-CH₂-SO₂- (α-protons): A triplet around δ 3.2-3.4 ppm.

-

-CH₂-CH₂-SO₂- (β-protons): A sextet around δ 1.7-1.9 ppm.

-

CH₃- (γ-protons): A triplet around δ 1.0-1.1 ppm.

-

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (δ 120-145 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) would appear around δ 122 ppm, and the carbon attached to the sulfonyl group (C-SO₂) would be further downfield, around δ 142 ppm. The other four aromatic carbons would resonate between δ 125-135 ppm.

-

Propyl Chain Carbons (δ 13-60 ppm):

-

-CH₂-SO₂- (α-carbon): Approximately δ 55-60 ppm.

-

-CH₂-CH₂-SO₂- (β-carbon): Approximately δ 16-18 ppm.

-

CH₃- (γ-carbon): Approximately δ 13-14 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group will appear at approximately 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Signals will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A weak to medium band in the 500-650 cm⁻¹ region.

Key Synthetic Methodologies

Understanding the synthesis of this compound is crucial for anticipating potential impurities that may affect its physical properties. Two primary retrosynthetic pathways are commonly considered.[1]

-

Oxidation of a Thioether Precursor: This is a highly regioselective and common method. It involves the synthesis of 1-bromo-3-(propylthio)benzene, followed by oxidation to the desired sulfone. The oxidation is typically achieved using agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[1]

-

Friedel-Crafts Sulfonylation: This pathway involves the direct introduction of the propylsulfonyl group onto bromobenzene using propane-1-sulfonyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] However, this method is less ideal because both the bromo and the incoming sulfonyl group direct subsequent substitutions to the meta position, but the initial reaction on bromobenzene (an ortho-, para-director) would yield a mixture of isomers, with the desired meta-product being a minor component.[1]

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Standardized Melting Point Determination

As the melting point is a fundamental and critical physical property, this section provides a standardized protocol for its determination, ensuring data integrity and reproducibility.

Objective: To determine the melting point range of a solid sample of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Determination:

-

Use a fresh sample in a new capillary tube.

-

Set the apparatus to heat rapidly to a temperature approximately 20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).

Caption: Workflow for experimental melting point determination.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, standard laboratory precautions should be observed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from incompatible materials.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

-

Conclusion

This compound is a valuable synthetic building block whose full physicochemical characterization is not yet complete in the public domain. This guide has consolidated the known identifiers and safety protocols while providing a robust, theory-based predictive profile for its spectroscopic characteristics. The inclusion of standardized experimental protocols serves as a framework for researchers to generate the empirical data needed to fill the existing knowledge gaps. Future published work detailing the experimental determination of this compound's melting point, boiling point, and solubility would be a valuable contribution to the chemical science community.

References

- This compound | 153435-83-7 - Benchchem. (URL: )

-

1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Bromo-3-(cyclopropylsulfonyl)benzene | 19433-09-1 [amp.chemicalbook.com]

- 5. 1-Bromo-3-phenylpropane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Bromo-3-(propylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-bromo-3-(propylsulfonyl)benzene, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and material properties. This document outlines a multi-faceted approach, combining experimental techniques and computational modeling, to elucidate the conformational landscape of this compound. While a definitive single-crystal X-ray structure for this specific compound has not been reported in the literature, this guide establishes a robust framework for its analysis by leveraging data from analogous compounds and state-of-the-art in-silico methods.

Introduction to this compound

This compound (CAS No: 153435-83-7) is a disubstituted aromatic compound featuring a bromine atom and a propylsulfonyl group at the meta position. The presence of the sulfonyl group, a key pharmacophore in numerous therapeutic agents, and the bromine atom, a versatile handle for synthetic transformations such as cross-coupling reactions, makes this molecule a valuable building block in organic synthesis.

The electronic properties of the benzene ring are significantly influenced by its substituents. Both the bromine atom and the propylsulfonyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2] The spatial arrangement of the propylsulfonyl group relative to the aromatic ring is not fixed and is dictated by rotations around the C(aryl)-S and S-C(propyl) bonds. This conformational flexibility can have a profound impact on the molecule's intermolecular interactions and, consequently, its biological and physical properties. Therefore, a detailed conformational analysis is crucial for a complete understanding of its chemical behavior.

Fundamental Structural Features

In the absence of a specific crystal structure for this compound, we can infer its fundamental geometric parameters from X-ray crystallographic studies of analogous aryl sulfones.[3] The sulfonyl group typically adopts a tetrahedral geometry around the sulfur atom.

| Parameter | Expected Value Range | Source |

| S=O bond length | 1.39 Å - 1.46 Å | [3] |

| S-C(aryl) bond length | 1.74 Å - 1.79 Å | [3] |

| S-C(alkyl) bond length | Slightly larger than S-C(aryl) | [3] |

| O-S-O bond angle | 116.7° - 120.6° | [3] |

| C(aryl)-S-C(alkyl) bond angle | 101.1° - 106.8° | [3] |

Table 1: Expected geometric parameters for the sulfonyl moiety in this compound based on crystallographic data of related compounds.

The propyl chain itself possesses additional rotational degrees of freedom around its C-C single bonds, further contributing to the molecule's conformational complexity.

Experimental Methodologies for Structural Analysis

A combination of spectroscopic techniques can provide valuable insights into the structure and conformation of this compound in different states.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[4] It provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystal lattice. Furthermore, the packing of molecules in the crystal can offer insights into intermolecular interactions, such as hydrogen bonding and π-stacking.[5]

Causality Behind Experimental Choice: This technique would provide the most definitive structural information. However, its application is contingent on the ability to grow a single crystal of suitable quality, which has not yet been reported for this compound. Should a crystal structure become available, it would serve as a crucial benchmark for validating computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[6] For this compound, both ¹H and ¹³C NMR would be informative.

-

Chemical Shifts: The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, which is influenced by the orientation of the propylsulfonyl group.

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY experiments can provide distance constraints between protons on the propyl chain and the aromatic ring, helping to define the preferred conformation(s) in solution.

-

³³S NMR: While less common due to the quadrupolar nature of the ³³S nucleus and its low natural abundance, ³³S NMR chemical shifts are sensitive to the electronic structure and conformation around the sulfur atom.[7][8]

Causality Behind Experimental Choice: NMR provides information about the time-averaged conformation in solution.[9] The rate of conformational exchange at room temperature is typically fast on the NMR timescale, resulting in averaged signals.[9] Variable temperature NMR studies could potentially resolve individual conformers if the energy barrier to rotation is sufficiently high.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. The sulfonyl group has strong, characteristic absorption bands that are sensitive to its local environment.

-

Asymmetric S=O Stretching: Typically observed in the range of 1300-1350 cm⁻¹.

-

Symmetric S=O Stretching: Typically observed in the range of 1120-1160 cm⁻¹.[10][11]

Causality Behind Experimental Choice: The positions and shapes of these bands can be influenced by the molecular conformation and intermolecular interactions.[12] While FT-IR alone may not be sufficient to fully elucidate the conformational landscape, it provides a valuable fingerprint of the sulfonyl group and can be used to corroborate findings from other techniques, particularly when comparing experimental spectra with those predicted from computational models.[13]

Computational Approaches to Conformational Analysis

Computational chemistry offers a powerful suite of tools to explore the conformational space of flexible molecules and to predict their properties.[14] A common and effective strategy involves a hierarchical approach, starting with a broad search using a computationally inexpensive method, followed by refinement with a more accurate, but computationally demanding, method.

Molecular Mechanics (MM) Conformational Search

The first step is to generate a large number of potential conformations. Molecular mechanics methods, which use classical force fields to calculate the potential energy of a molecule, are well-suited for this task due to their computational efficiency.[15][16]

Protocol:

-

Force Field Selection: Choose a suitable force field that has been parameterized for sulfonyl-containing compounds, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF).[17][18]

-

Search Algorithm: Employ a systematic or stochastic (e.g., Monte Carlo) search algorithm to explore the potential energy surface by rotating the key dihedral angles: C(aryl)-C(aryl)-S-C(propyl) and C(aryl)-S-C(propyl)-C(propyl).[19]

-

Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum.

-

Clustering: The resulting minimized structures are clustered based on their energies and root-mean-square deviation (RMSD) to identify unique low-energy conformers.

Causality Behind Experimental Choice: An MM search is a cost-effective way to broadly sample the vast conformational space of a flexible molecule, ensuring that no significant low-energy conformers are missed before proceeding to more accurate calculations.[20]

Density Functional Theory (DFT) for Refinement

The low-energy conformers identified by the MM search are then subjected to more accurate quantum mechanical calculations using Density Functional Theory (DFT).[21]

Protocol:

-

Geometry Optimization: The geometry of each unique conformer is re-optimized at a higher level of theory. A common and reliable choice is a functional that includes dispersion corrections, such as B3LYP-D3 or ωB97X-D, with a suitable basis set like 6-31G(d) or larger.[22][23]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculations: For even greater accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., def2-TZVP).

-

Population Analysis: The relative Gibbs free energies of the conformers are used to calculate their Boltzmann populations at a given temperature, providing a picture of the conformational equilibrium in the gas phase or with an implicit solvent model.

Causality Behind Experimental Choice: DFT provides a much more accurate description of the electronic structure and, consequently, the relative energies of the conformers compared to MM.[24] This allows for a reliable prediction of the most stable conformations and the energy barriers between them.

Predicted Conformational Preferences

Based on studies of related aryl sulfones, the conformational preferences of this compound will be primarily determined by the interplay of steric and electronic effects. The rotation around the C(aryl)-S bond is expected to have a relatively high barrier due to potential steric clashes between the sulfonyl oxygens and the ortho-hydrogens of the benzene ring.[25] The preferred conformation is likely to be one where the C-S-C plane is roughly perpendicular to the plane of the aromatic ring to minimize these steric interactions. The orientation of the propyl group will be influenced by steric hindrance and weak intramolecular interactions. The lowest energy conformers will likely feature a staggered arrangement along the S-C and C-C bonds of the propyl chain.

Conclusion

While the definitive solid-state structure of this compound remains to be determined by X-ray crystallography, a robust understanding of its structural and conformational properties can be achieved through a synergistic combination of spectroscopic and computational methods. NMR and FT-IR spectroscopy provide valuable experimental data on the molecule's behavior in solution and bulk, respectively. A hierarchical computational approach, employing molecular mechanics for broad conformational searching followed by DFT for accurate energy refinement, offers a powerful predictive framework. This integrated analysis provides the detailed structural insights necessary for rationalizing the reactivity of this compound and for guiding its application in the development of new chemical entities.

References

-

Crawford, J. (2021). 2-1 Conformational Searches Using Molecular Mechanics. YouTube. [Link]

- Still, W. C. (n.d.).

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36095-36100. [Link]

-

Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Theory and Computation, 8(9), 3345-3359. [Link]

-

Wu, X., et al. (2002). Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B, 106(8), 1913-1921. [Link]

-

NotEvans. (2018). Confidence in conformation search results from molecular mechanics. Chemistry Stack Exchange. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Sheridan, R. P. (2018). Conformational Searching with Quantum Mechanics. In Silico Drug Discovery and Design, 1-17. [Link]

-

Jankowski, P., et al. (2021). Development of a Polarizable Force Field for Molecular Dynamics Simulations of Lithium-Ion Battery Electrolytes: Sulfone-Based Solvents and Lithium Salts. The Journal of Physical Chemistry B, 125(40), 11334-11351. [Link]

-

Veras, L., et al. (2024). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Journal of Chemical Theory and Computation. [Link]

-

Yennawar, H. P., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][15][22]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 221-226. [Link]

-

ResearchGate. (n.d.). Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. [Link]

-

Slawin, A. M. Z., & Woollins, J. D. (2010). The X-ray Structures of Sulfones. Journal of Chemical Crystallography, 40(3), 253-265. [Link]

-

Ganesan, A., et al. (2020). Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics. ACS Omega, 5(43), 28065-28076. [Link]

-

Annunziata, R., et al. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(16), 4983. [Link]

-

Vila Verde, A., et al. (2019). Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. Physical Chemistry Chemical Physics, 21(30), 16931-16943. [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Amabilino, S., et al. (2020). 19 F NMR-tags for peptidyl prolyl conformation analysis. Chemical Communications, 56(72), 10511-10514. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

-

Chan, K. W., et al. (2022). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 62(15), 3746-3756. [Link]

-

Aitken, R. A., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2021(4), M1291. [Link]

-

Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. [Link]

-

Bickel, H. M., et al. (2000). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. The Journal of Organic Chemistry, 65(18), 5451-5461. [Link]

-

Grimme, S. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Evans Jr, S. A. (1987). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 52(23), 5267-5269. [Link]

-

Volyniuk, D., et al. (2022). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Materials, 15(19), 6886. [Link]

-

Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

-

Nagy, B., & Kállay, M. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

-

ResearchGate. (n.d.). The X-Ray Structures of Sulfoxides. [Link]

-

Wróbel, T. M., et al. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Bioorganic & Medicinal Chemistry, 21(15), 4476-4487. [Link]

-

Wikipedia. (n.d.). Diphenyl sulfone. [Link]

-

Pitre, S. P., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(13), 5092-5096. [Link]

-

EMBL-EBI. (n.d.). diphenyl sulfone (CHEBI:78360). [Link]

-

Wiberg, K. B. (2004). Relationship between Rotational Barriers and Charge Shifts. The Journal of Organic Chemistry, 69(24), 8272-8277. [Link]

-

ResearchGate. (n.d.). Resolution and Rotational Barriers of Quinolinone and Acridone Sulfenamide Derivatives: Demonstration of the S−N Chiral Axis. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. [Link]

-

Wang, C., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(9), 1121. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]

-

PubChem. (n.d.). 1-Bromo-3-propylbenzene. [Link]

-

Bordwell, F. G., et al. (2009). erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2727. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. auremn.org.br [auremn.org.br]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. youtube.com [youtube.com]

- 17. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scribd.com [scribd.com]

- 22. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 23. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(propylsulfonyl)benzene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 1-Bromo-3-(propylsulfonyl)benzene. Given the absence of extensive published quantitative solubility data for this compound, this document emphasizes the fundamental principles and practical methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a fundamental physicochemical property that dictates the feasibility and design of numerous chemical processes. For a compound like this compound, which serves as a versatile intermediate in organic synthesis and pharmaceutical research, a thorough understanding of its solubility is paramount.[1] This knowledge informs critical decisions in reaction setup, purification strategies such as recrystallization, formulation development, and the design of extraction and chromatographic separations.[2]

Physicochemical Profile of this compound

To predict and interpret the solubility of this compound, it is essential to first analyze its molecular structure and inherent properties.

Molecular Structure:

-

Aromatic Core: The benzene ring provides a nonpolar, hydrophobic character.

-

Bromo Group (-Br): This substituent is deactivating and meta-directing in electrophilic aromatic substitution reactions.[3] It contributes to the molecule's overall molecular weight and introduces a degree of polarity.

-

Propylsulfonyl Group (-SO₂CH₂CH₂CH₃): The sulfonyl group is strongly electron-withdrawing and significantly increases the polarity of the molecule due to the polarized S=O bonds. The propyl chain adds a nonpolar, aliphatic character.

Based on this structure, this compound can be classified as a moderately polar compound. The presence of both polar (sulfonyl) and nonpolar (aromatic ring, propyl chain) regions suggests that its solubility will be highly dependent on the nature of the chosen solvent. The principle of "like dissolves like" will be a guiding concept in solvent selection.[4]

Predicted Physicochemical Properties:

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₁₁BrO₂S | [5] |

| Molecular Weight | 263.15 g/mol | [5][6] |

| Appearance | Expected to be a solid at room temperature. | [7] |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bonding | Does not have hydrogen bond donor capabilities but the sulfonyl oxygens can act as weak hydrogen bond acceptors. | Inferred from structure |

Theoretical Framework for Solubility Prediction

A qualitative prediction of solubility can be made by comparing the polarity of this compound with that of various organic solvents.

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar aromatic ring and propyl chain will interact favorably with these solvents, but the highly polar sulfonyl group will limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate to High | These solvents have dipole moments that can interact favorably with the polar sulfonyl group, while also being able to solvate the nonpolar portions of the molecule. |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (in alcohols), Very Low (in water) | Alcohols can interact with the sulfonyl group, but the overall nonpolar character of the molecule will limit high solubility. The compound is expected to be poorly soluble in water due to its significant hydrophobic character. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Due to the lack of available data, empirical determination is necessary. The following is a robust protocol for quantitatively measuring the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity, as impurities can affect solubility)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Pipettes and syringes

-

Syringe filters (chemically compatible with the solvents)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for determining solubility.

Detailed Gravimetric Method

This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[8]

-

Preparation of Saturated Solution:

-

To a series of vials, add a measured volume (e.g., 5.0 mL) of each organic solvent to be tested.

-

Add an excess amount of this compound to each vial. A visible amount of undissolved solid should remain to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) to facilitate the dissolution process and reach equilibrium.

-

Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the container with the solid residue on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.[8]

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100

This can also be converted to other units such as molarity (mol/L).

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Hexane | Nonpolar | [Experimental Data] | [Calculated Data] | e.g., Fine white precipitate |

| e.g., Toluene | Nonpolar | [Experimental Data] | [Calculated Data] | |

| e.g., Dichloromethane | Polar Aprotic | [Experimental Data] | [Calculated Data] | |

| e.g., Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | |

| e.g., Ethyl Acetate | Polar Aprotic | [Experimental Data] | [Calculated Data] | |

| e.g., Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | |

| e.g., Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | |

| e.g., Water | Polar Protic | [Experimental Data] | [Calculated Data] |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) before handling this compound and the solvents.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Ventilation: Handle the compound and solvents in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse thoroughly with water.[12][13]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

Conclusion and Applications

This guide provides a robust framework for determining the solubility of this compound in a range of organic solvents. By systematically applying the outlined experimental protocols, researchers can generate reliable data to guide crucial decisions in synthesis, purification, and formulation. This empirical data, when combined with a theoretical understanding of the compound's physicochemical properties, empowers scientists to optimize their processes and accelerate research and development timelines.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound SDS, 153435-83-7 Safety Data Sheets - ECHEMI. (2019, July 15).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How can you determine the solubility of organic compounds? - Quora. (2017, June 24).

- Solubility of Organic Compounds. (2023, August 31).

- This compound | 153435-83-7 - Benchchem. (n.d.).

- 1-Bromo-3-(cyclopropylsulfonyl)benzene | 19433-09-1 - ChemicalBook. (n.d.).

- 1-BroMo-3-(isopropylsulfonyl)benzene (CAS No. 70399-01-8) SDS - Guidechem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).

- 1-Bromo-3-(isopropylsulfonyl)benzene | C9H11BrO2S | CID 22953613 - PubChem. (n.d.).

- Cas 19433-09-1,1-Bromo-3-(cyclopropylsulfonyl)benzene | lookchem. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents - Benchchem. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. chem.ws [chem.ws]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Bromo-3-(isopropylsulfonyl)benzene | C9H11BrO2S | CID 22953613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-3-(cyclopropylsulfonyl)benzene | 19433-09-1 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(propylsulfonyl)benzene

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the fields of medicinal chemistry and materials science, where arylamine moieties are ubiquitous structural motifs.[3][4] This guide provides a detailed examination and a robust protocol for the palladium-catalyzed amination of 1-bromo-3-(propylsulfonyl)benzene, an electron-deficient aryl halide. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for catalyst and reagent selection, provide a step-by-step experimental procedure, and present a guide for troubleshooting common issues. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this critical cross-coupling reaction for challenging substrates.

Introduction: The Challenge of Electron-Deficient Aryl Halides

The synthesis of aryl amines from electron-deficient aryl halides is a common objective in pharmaceutical development. The propylsulfonyl group in this compound acts as a strong electron-withdrawing group (EWG). While EWGs can facilitate the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—by making the aryl halide more electrophilic, they can also influence the delicate balance of subsequent steps.[5][6]

The development of sophisticated palladium catalysts, particularly those employing bulky, electron-rich biaryl phosphine ligands, has revolutionized the scope of the Buchwald-Hartwig amination, allowing for the efficient coupling of a vast array of amines and aryl partners under mild conditions.[1][7] This guide focuses on applying these state-of-the-art catalytic systems to the specific challenge presented by this compound.

Mechanism and Key Strategic Considerations

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][8][9] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[3][9]

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Component Selection Rationale

-

Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined pre-catalysts are highly recommended for reproducibility and ease of use.[10][11] Pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are air- and moisture-stable solids that rapidly form the active monoligated Pd(0) species in solution, leading to lower catalyst loadings and more reliable reaction initiation.[9][12]

-

Ligand: The choice of ligand is the most critical parameter for success.[13] For electron-deficient aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are superior.[7][14] Ligands like XPhos and RuPhos are excellent choices.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst species.[7] It is highly versatile for a range of amines.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows exceptional activity for the coupling of secondary amines.[7][8] The alkoxy substituents can modulate the electronic properties and stability of the catalyst.

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center.

-

Sodium tert-butoxide (NaOtBu): A highly effective and commonly used base that often leads to high reaction rates.[10] However, its high basicity can be incompatible with sensitive functional groups like esters.[8] For the sulfone substrate, this is an excellent first choice.

-

Lithium bis(trimethylsilyl)amide (LHMDS): A strong, hindered base that is useful for substrates bearing protic functional groups or when milder conditions are needed.[8]

-

Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Weaker bases that can be effective with the latest generation of catalyst systems, offering broader functional group tolerance.[9][10]

-

-

Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and catalyst components are essential. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[8][15]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine, a representative secondary cyclic amine.

Reaction Parameters Overview

| Component | Role | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| This compound | Aryl Halide | 279.18 | 1.0 | 1.0 | 279 mg |

| Morpholine | Amine | 87.12 | 1.2 | 1.2 | 105 µL |

| XPhos Pd G3 Pre-catalyst | Catalyst | 841.65 | 0.02 | 0.02 | 16.8 mg |

| Sodium tert-butoxide | Base | 96.10 | 1.4 | 1.4 | 135 mg |

| Toluene (anhydrous) | Solvent | - | - | - | 5.0 mL |

Step-by-Step Procedure

A. Reagent Preparation and Inert Atmosphere Setup

-

Dry a 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Ensure all liquid reagents are handled using dry syringes and that the solvent is anhydrous. Toluene should be degassed by bubbling with nitrogen for 30 minutes prior to use.

B. Reaction Assembly

-

In a glovebox or under a positive pressure of inert gas, add the This compound (279 mg, 1.0 mmol), XPhos Pd G3 Pre-catalyst (16.8 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the reaction flask.

-

Briefly evacuate and backfill the flask with inert gas (repeat 3 times).

-

Using a syringe, add anhydrous toluene (5.0 mL).

-

Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

-

Seal the flask securely with a septum or cap.

C. Reaction Execution and Monitoring

-

Place the flask in a preheated oil bath or heating block set to 100 °C .

-

Stir the reaction mixture vigorously. The mixture will typically turn from a light suspension to a dark brown or black color.

-

Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. To quench the aliquot, dilute it in ethyl acetate and filter through a small plug of silica gel. The reaction is generally complete within 4-12 hours.

D. Work-up and Purification

-

Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

-

Carefully quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(3-(propylsulfonyl)phenyl)morpholine.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (due to oxygen/moisture).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use of anhydrous reagents/solvents.2. Switch to a stronger base (e.g., LHMDS if using K₃PO₄).3. Increase temperature to 110 °C. |

| Formation of Hydrodehalogenation Product (Arene-H) | 1. Presence of water.2. β-hydride elimination from the amido complex (side reaction).[1] | 1. Use scrupulously dry reagents and solvent.2. Use a more sterically hindered ligand (e.g., BrettPhos) which can favor reductive elimination. |

| Incomplete Reaction / Stalling | 1. Catalyst decomposition.2. Insufficient base. | 1. Use a pre-catalyst for better stability. Consider adding a second small portion of catalyst if the reaction stalls.2. Ensure base is freshly opened and weighed quickly; increase stoichiometry to 1.5-2.0 equivalents. |

| Difficulty in Purification | 1. Formation of highly polar byproducts.2. Streaking on silica gel. | 1. Perform an aqueous wash (e.g., with NH₄Cl solution) during workup to remove basic impurities.2. Add 1% triethylamine to the eluent during column chromatography to suppress amine tailing. |

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation with the appropriate selection of a modern palladium pre-catalyst, a bulky biaryl phosphine ligand, and a strong base. The protocol provided, utilizing the XPhos Pd G3 pre-catalyst, offers a reliable and robust starting point for researchers. By understanding the key mechanistic principles and potential pitfalls, scientists can effectively troubleshoot and optimize this reaction to access valuable arylamine building blocks for drug discovery and development programs.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

Wang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

-

Kappe, C. O., et al. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

-

The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

-

Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

CatSci Ltd. Technical Piece: A Practical Approach to the Rapid Optimisation of Buchwald-Hartwig Amination Reactions. [Link]

-

Yamada, K., et al. (2018). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. [Link]

-

Mernyák, E., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Jamison, T. F., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Jamison, T. F., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. catsci.com [catsci.com]

- 12. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 14. entegris.com [entegris.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Sonogashira Coupling of 1-Bromo-3-(propylsulfonyl)benzene

Introduction: Strategic C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper, is prized for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[3][4][5] Its application is extensive, finding use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6]

This guide focuses on the specific application of the Sonogashira coupling to 1-Bromo-3-(propylsulfonyl)benzene , a substrate of significant interest in medicinal chemistry and materials science. The presence of the potent electron-withdrawing propylsulfonyl group at the meta position presents unique considerations for reaction optimization. This group activates the C-Br bond, making the oxidative addition step of the catalytic cycle more favorable compared to electron-rich or neutral aryl bromides. This guide provides a detailed examination of the reaction mechanism, offers field-proven protocols for both traditional copper-catalyzed and modern copper-free conditions, and presents a framework for rational optimization.

Part 1: The Mechanistic Blueprint

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting protocols. The Sonogashira reaction is generally accepted to proceed via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][6]

The Dual Catalytic Cycle (Copper-Cocatalyzed)

The synergy between palladium and copper is what allows the reaction to proceed with high efficiency, often at room temperature.[6]

-

Palladium Cycle (The Main Engine):

-

Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond of this compound. This is often the rate-determining step, but the electron-deficient nature of the substrate accelerates this process. This forms a square planar Pd(II) complex.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.

-

-

Copper Cycle (The Acetylide Shuttle):

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[6][7]

-

Deprotonation: An amine base deprotonates the alkyne, forming a key copper(I) acetylide intermediate.[7] This species is now primed to engage in the transmetalation step with the palladium center.

-

A significant drawback of the copper co-catalyst is its propensity to facilitate the oxidative homocoupling of the alkyne (Glaser coupling), forming undesired diacetylene byproducts, especially in the presence of oxygen.[1][2] This necessitates the use of an inert atmosphere.

The Copper-Free Mechanism

To circumvent the issue of Glaser coupling, copper-free protocols have been developed.[4][8] In these systems, the reaction pathway is altered. After the initial oxidative addition of the aryl bromide to Pd(0), the terminal alkyne is believed to coordinate directly to the palladium(II) center. A base then deprotonates the palladium-coordinated alkyne to form a palladium-acetylide intermediate directly.[8][9] This is followed by reductive elimination to give the product. This pathway often requires more forcing conditions or highly efficient, sterically bulky ligands to facilitate the necessary steps without the aid of copper.[8]

Part 2: Experimental Protocols & Strategic Choices

The choice between a copper-catalyzed and a copper-free protocol depends on the specific alkyne, the desired level of purity, and the scale of the reaction. For sensitive substrates where homocoupling is a major concern, the copper-free variant is often the superior choice.[10]

Reagent Selection: The "Why" Behind the "What"

-

Palladium Precatalyst: PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) source that is readily reduced in situ. Pd(PPh₃)₄ is a Pd(0) source but is more sensitive to air. For challenging couplings, catalyst systems generated in situ from a palladium source like (AllylPdCl)₂ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ can be highly effective.[8]

-

Copper Source (if used): Copper(I) iodide (CuI) is the most common co-catalyst. Its role is purely catalytic.

-

Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is standard.[7] It acts as both a base and, in some cases, a ligand or solvent.[1][11] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.[6]

-

Solvent: The choice of solvent is critical for solubility and reaction kinetics.[12] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices due to their ability to dissolve a wide range of organic substrates and the catalyst components.[12] For some systems, using the amine base as the solvent is also effective.[13]

Data Presentation: Comparative Reaction Conditions

The following table outlines typical starting conditions for the Sonogashira coupling of this compound. Optimization may be required.

| Parameter | Protocol A: Copper-Catalyzed | Protocol B: Copper-Free | Rationale / Causality |

| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | The electrophilic partner for the coupling. |

| Alkyne | Terminal Alkyne (1.1 - 1.5 eq) | Terminal Alkyne (1.2 - 2.0 eq) | A slight excess ensures complete consumption of the aryl bromide. A larger excess may be needed in copper-free systems. |

| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | (AllylPdCl)₂ (1-2.5 mol%) | PdCl₂(PPh₃)₂ is a robust, standard choice. The (AllylPdCl)₂/ligand system generates a highly active Pd(0) catalyst in situ suitable for copper-free conditions.[8] |

| Ligand | - (included in precatalyst) | P(t-Bu)₃ (2-5 mol%) | Bulky, electron-rich phosphines stabilize the Pd(0) center and promote oxidative addition and reductive elimination.[6][8] |

| Cu Co-catalyst | CuI (0.5-2 mol%) | None | CuI is essential for the formation of the copper acetylide intermediate in the classic pathway.[7] Its absence prevents Glaser homocoupling. |

| Base | Et₃N or DIPA (2-5 eq) | Cs₂CO₃ or K₂CO₃ (2-3 eq) | Amine bases are highly effective in the copper-catalyzed system.[11] Inorganic bases are often used in copper-free protocols to avoid potential catalyst inhibition by amines.[6] |

| Solvent | THF or DMF | DMF or Toluene | Polar aprotic solvents like THF and DMF are generally good choices for solubility.[12] |

| Temperature | Room Temp. to 50 °C | Room Temp. to 80 °C | The activated substrate allows for mild conditions. Copper-free reactions may require slightly more energy input. |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent Glaser coupling in Protocol A and to protect the Pd(0) catalyst from oxidation in both protocols.[7] |

Protocol A: Detailed Step-by-Step Copper-Catalyzed Method

This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Workflow Visualization

Methodology:

-

Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 263.15 mg).

-

Catalyst Addition: To the flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg, 2 mol%) and copper(I) iodide (0.01 mmol, 1.9 mg, 1 mol%).

-

Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add 10 mL of anhydrous, degassed tetrahydrofuran (THF) via syringe, followed by diisopropylamine (DIPA) (3.0 mmol, 0.42 mL). Stir for 5 minutes to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-6 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove catalyst residues, washing the pad with additional ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol B: Detailed Step-by-Step Copper-Free Method

This protocol is advantageous for preventing alkyne homocoupling and may provide a cleaner reaction profile.

Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a separate flame-dried Schlenk flask under argon, add (AllylPdCl)₂ (0.0125 mmol, 4.6 mg, 1.25 mol% as dimer) and P(t-Bu)₃ (0.05 mmol, 10.1 mg, 5 mol%). Add 2 mL of anhydrous, degassed DMF and stir for 10 minutes.

-

Reaction Setup: In the main flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 263.15 mg) and cesium carbonate (Cs₂CO₃) (2.5 mmol, 814.5 mg). Evacuate and backfill with argon three times.

-

Reagent Addition: Add 8 mL of anhydrous, degassed DMF. Then, transfer the pre-formed catalyst solution from step 1 to the main reaction flask via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise to the stirring mixture.

-

Reaction: Stir the reaction at room temperature or heat to 50-80 °C if no reaction is observed. Monitor progress by TLC or GC-MS.

-

Workup and Purification: Follow steps 7-9 from Protocol A. The workup is often simpler due to the absence of copper salts.

Part 3: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | Inactive catalyst; Insufficiently pure reagents/solvents; Low temperature. | Ensure reagents are pure and solvents are anhydrous/degassed. Increase temperature in 20 °C increments. For copper-free systems, ensure the ligand is not oxidized. Consider a more active catalyst system.[13] |

| Significant Alkyne Homocoupling (Glaser Product) | Oxygen contamination in a copper-catalyzed reaction. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. Alternatively, switch to a copper-free protocol.[1] |

| Formation of Byproducts | Catalyst decomposition; Side reactions of functional groups. | Lower the reaction temperature. Screen different ligands or bases. Ensure the reaction is not run for an excessive amount of time after completion. |

| Difficulty in Purification | Co-elution of product with phosphine oxides or other byproducts. | Use a copper-free protocol to simplify the reaction mixture. Optimize chromatography conditions (e.g., different solvent system, gradient). |

References

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

-

Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]

-

Sonogashira Coupling Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]

-

What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. [Link]

-

Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. [Link]

-

Doustkhah, E., & Rostamnia, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7332. [Link]

-

Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. [Link]

-

Doustkhah, E., & Rostamnia, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7332. [Link]

-

Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. [Link]

-

Blakey, S., & MacMillan, D. (2012). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

-

Li, P., Wang, L., & Wang, M. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(12), 7010–7017. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.lucp.net [books.lucp.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(propylsulfonyl)benzene

Introduction: The Strategic Importance of the Aryl Sulfonyl Moiety

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of the aryl sulfonyl group is of paramount importance.[1] The compound 1-Bromo-3-(propylsulfonyl)benzene serves as a key building block, offering a synthetically versatile handle for molecular elaboration. The presence of the strongly electron-withdrawing propylsulfonyl group significantly influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the carbon-bromine bond. This electronic perturbation makes it an intriguing substrate for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[2][3]

This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causal factors guiding experimental design. The protocols herein are designed to be self-validating, ensuring reproducibility and success for researchers, scientists, and drug development professionals.

The Influence of the Propylsulfonyl Group: An Electronic Perspective

The propylsulfonyl (-SO₂Pr) group is a potent electron-withdrawing group. This property has a dual effect on the reactivity of this compound in palladium-catalyzed cross-coupling reactions. Firstly, it enhances the electrophilicity of the aryl bromide, making the carbon atom attached to the bromine more susceptible to oxidative addition to the palladium(0) catalyst.[4] This is often the rate-determining step in many cross-coupling catalytic cycles.[5] Secondly, the electron-deficient nature of the aromatic ring can influence the rates of subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.[6] Consequently, while the activation of the C-Br bond is facilitated, careful optimization of reaction conditions is often necessary to achieve high yields and prevent side reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids.[7] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[6] It commences with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with a boronate species, which is generated in situ from the boronic acid and a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of ligand is critical, as bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[4][8]

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 3-(Propylsulfonyl)-1,1'-biphenyl

This protocol outlines the coupling of this compound with phenylboronic acid.

| Reagent/Parameter | Value |

| This compound | 1.0 mmol |

| Phenylboronic Acid | 1.2 mmol |

| Pd(PPh₃)₄ | 0.03 mmol (3 mol%) |

| K₂CO₃ | 2.0 mmol |

| Solvent | Toluene/H₂O (4:1) |

| Temperature | 90 °C |

| Time | 12 h |

| Expected Yield | 85-95% |

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 277 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (8 mL) and degassed deionized water (2 mL).

-

Stir the mixture at 90 °C for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds